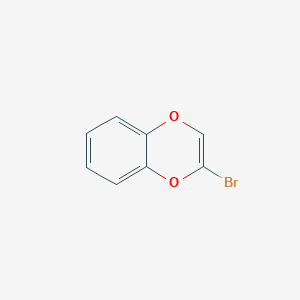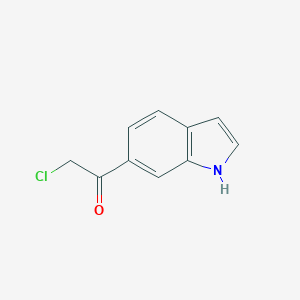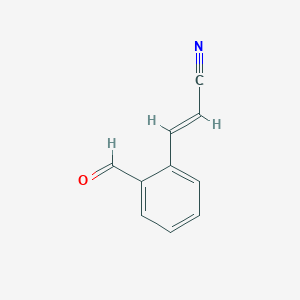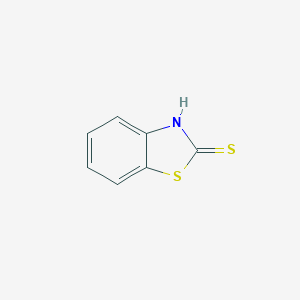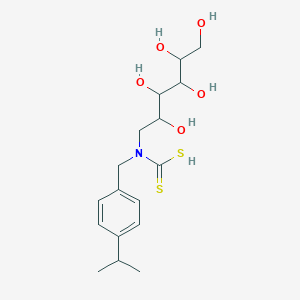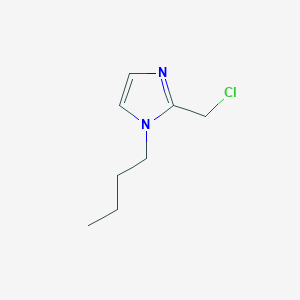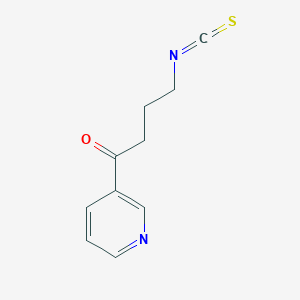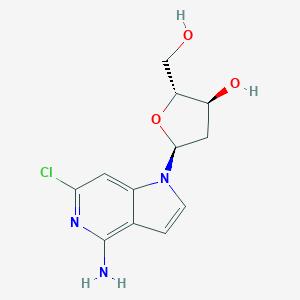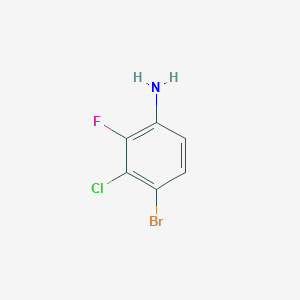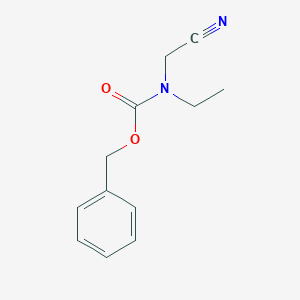
Benzyl (cyanomethyl)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (cyanomethyl)ethylcarbamate, also known as BCEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCEC is a carbamate derivative that has been shown to possess a variety of interesting properties, including its ability to act as a potent inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Benzyl (cyanomethyl)ethylcarbamate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary applications of Benzyl (cyanomethyl)ethylcarbamate is as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Benzyl (cyanomethyl)ethylcarbamate has been shown to be a potent inhibitor of this enzyme, making it a useful tool for studying the role of acetylcholinesterase in various physiological processes.
Wirkmechanismus
The mechanism of action of Benzyl (cyanomethyl)ethylcarbamate involves its binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can have a variety of physiological effects depending on the location and type of acetylcholine receptor present.
Biochemische Und Physiologische Effekte
Benzyl (cyanomethyl)ethylcarbamate has been shown to have a variety of biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain and peripheral nervous system. This can lead to improvements in cognitive function, memory, and attention. Benzyl (cyanomethyl)ethylcarbamate has also been shown to have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Benzyl (cyanomethyl)ethylcarbamate for lab experiments is its potency as an acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, Benzyl (cyanomethyl)ethylcarbamate also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are a number of potential future directions for research involving Benzyl (cyanomethyl)ethylcarbamate. One area of interest is the development of new and more potent acetylcholinesterase inhibitors based on the structure of Benzyl (cyanomethyl)ethylcarbamate. Another potential direction is the investigation of the potential therapeutic applications of Benzyl (cyanomethyl)ethylcarbamate in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of Benzyl (cyanomethyl)ethylcarbamate, as well as its potential toxicological effects.
Synthesemethoden
Benzyl (cyanomethyl)ethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with ethyl chloroformate and subsequent treatment with ammonia. The resulting product is a white crystalline solid that is soluble in organic solvents.
Eigenschaften
CAS-Nummer |
115172-96-8 |
|---|---|
Produktname |
Benzyl (cyanomethyl)ethylcarbamate |
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
benzyl N-(cyanomethyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H14N2O2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,9-10H2,1H3 |
InChI-Schlüssel |
QVXHGOBRFWRKPA-UHFFFAOYSA-N |
SMILES |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCN(CC#N)C(=O)OCC1=CC=CC=C1 |
Synonyme |
BENZYL CYANOMETHYLETHYLCARBAMATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



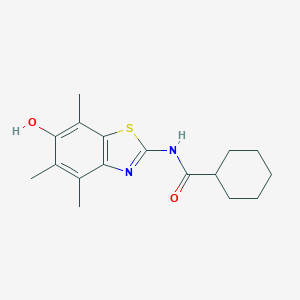
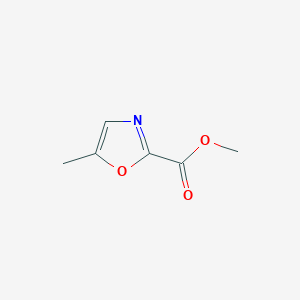
![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
